molecular formula C8H14O2 B8728683 3-t-Butyl-3-formyl-oxetane CAS No. 107829-98-1

3-t-Butyl-3-formyl-oxetane

Cat. No.: B8728683
CAS No.: 107829-98-1
M. Wt: 142.20 g/mol
InChI Key: ZHTDTGSYTJQVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-t-Butyl-3-formyl-oxetane is a high-value chemical building block designed for advanced research and development. Its structure incorporates both a sterically hindered tert-butyl group and a reactive formyl group onto an oxetane ring, making it a versatile intermediate for constructing novel molecular architectures. In medicinal chemistry, the oxetane ring is a recognized motif used to improve the physicochemical properties of drug candidates. Incorporating an oxetane can enhance aqueous solubility, reduce metabolic clearance, and increase metabolic stability, making it a valuable isostere for carbonyl groups or gem-dimethyl functionalities . The reactive aldehyde group in this compound serves as a key handle for further synthetic elaboration, enabling its use in condensation reactions, reductive aminations, and as a precursor to other functional groups. Researchers can leverage this compound in the synthesis of potential therapeutics, such as enzyme inhibitors or protein-binding molecules, where the oxetane ring can fine-tune potency and drug-like properties . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107829-98-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-tert-butyloxetane-3-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-7(2,3)8(4-9)5-10-6-8/h4H,5-6H2,1-3H3

InChI Key

ZHTDTGSYTJQVIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(COC1)C=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 3 T Butyl 3 Formyl Oxetane

Oxetane (B1205548) Ring-Opening Reactions

The significant ring strain of the oxetane ring, estimated at approximately 106 kJ/mol, is a primary driver for its reactivity. vulcanchem.comutexas.edu This inherent strain, coupled with the electronic effects of its substituents, makes 3-t-butyl-3-formyl-oxetane a substrate for various ring-opening reactions. vulcanchem.com Recent studies have demonstrated that 3,3-disubstituted oxetanes exhibit enhanced stability and tolerance to a range of conditions compared to their monosubstituted counterparts. researchgate.net

Cationic Ring-Opening Polymerization Mechanisms

Oxetanes readily undergo cationic ring-opening polymerization, a process that has been extensively studied. google.com For 3,3-disubstituted oxetanes, this polymerization can be initiated by photoactivated systems, such as those using diaryliodonium salts. google.com The proposed mechanism begins with the photolysis of the initiator to generate a strong Brønsted acid. google.comitu.edu.tr This acid protonates the oxygen atom of the oxetane monomer, forming a secondary oxonium ion. researchgate.net

A key characteristic of the photoinitiated cationic polymerization of 3,3-disubstituted oxetanes is the presence of a notable induction period. researchgate.netcapes.gov.br This delay is attributed to the formation of a long-lived tertiary oxonium ion intermediate, which arises from the reaction of the initial secondary oxonium ion with another monomer molecule. researchgate.net Following this induction period, a very rapid, thermally accelerated polymerization occurs. capes.gov.br The propagation step proceeds via an S_N2 attack by the oxygen of a neutral monomer on one of the α-carbons of the activated oxonium ion, leading to the characteristic chain growth of the polymer. researchgate.net

Table 1: Factors Influencing Cationic Ring-Opening Polymerization of 3,3-Disubstituted Oxetanes

Factor Observation Reference
Initiation Photoinitiators like diaryliodonium salts generate Brønsted acids that protonate the oxetane oxygen. google.com
Induction Period An extended induction period is typical, attributed to the formation of stable tertiary oxonium ion intermediates. researchgate.netcapes.gov.br
Propagation Rapid, exothermic polymerization occurs after the induction period via an S_N2 mechanism. researchgate.netcapes.gov.br

| Reactivity | Oxetanes with substituents at the 3-position are significantly more reactive in cationic polymerization than those substituted at the 2- or 4-positions. | google.com |

Nucleophilic and Electrophilic Ring-Opening Pathways

The oxetane ring can be opened by both nucleophilic and electrophilic pathways, with the regioselectivity of the attack being a critical aspect. magtech.com.cn

Nucleophilic Ring-Opening: This is a major class of reactions for oxetanes. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered α-carbon atoms (C2 or C4) of the oxetane ring in an S_N2 fashion. magtech.com.cnresearchgate.net This pathway is governed by steric effects, where the nucleophile approaches the most accessible electrophilic carbon. magtech.com.cn Due to the presence of the bulky tert-butyl group at C3, nucleophilic attack on this compound is expected to occur exclusively at the C2 and C4 positions.

Electrophilic and Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring for attack by even weak nucleophiles. researchgate.net Under acidic conditions, the regioselectivity can shift from steric control to electronic control. magtech.com.cn The reaction may proceed through a carbocation-like transition state. For unsymmetrical oxetanes, this can lead to the attack occurring at the more substituted oxygen-adjacent carbon if it can better stabilize a positive charge. magtech.com.cn However, for strained polycyclic oxetanes, acid-catalyzed opening can lead to complex cationic rearrangements before nucleophilic trapping occurs. nih.gov

Stereochemical Outcomes and Regioselectivity in Ring-Opening

The regioselectivity of ring-opening in this compound is primarily dictated by the substituents at the C3 position.

Regioselectivity: As governed by steric effects, strong nucleophiles will preferentially attack the methylene (B1212753) carbons (C2/C4) rather than the highly substituted C3. magtech.com.cn This leads to the formation of 1,3-difunctionalized products. In acid-catalyzed reactions, the outcome is less straightforward. While nucleophilic attack at the quaternary C3 carbon is sterically disfavored, the electron-withdrawing nature of the formyl group would destabilize any potential carbocation development at C3, further favoring attack at C2/C4. Catalytic enantioselective ring-opening of prochiral 3-substituted oxetanes has been shown to produce chiral building blocks bearing quaternary stereocenters. nih.govrsc.org

Stereochemistry: In cases where a chiral catalyst is employed for the desymmetrization of a prochiral oxetane, high enantioselectivity can be achieved. nih.gov For example, the intramolecular ring-opening of achiral 3-substituted oxetanes catalyzed by (salen)Co(III) complexes can afford enantioenriched tetrahydrofurans. nih.gov The reaction of an N-formyl protected oxetane with lithium aluminium hydride was found to be highly regioselective and proceeded with retention of configuration at the reacting center. researchgate.net

Influence of the tert-Butyl and Formyl Substituents on Oxetane Ring Stability

The stability and reactivity of the oxetane ring in this compound are a direct consequence of the combined steric and electronic influences of its C3 substituents.

Ring Strain: The fundamental reactivity of the molecule stems from the high ring strain of the four-membered ether, making ring-opening reactions thermodynamically favorable. vulcanchem.combeilstein-journals.org

tert-Butyl Group: The large tert-butyl group provides significant steric bulk. This has a stabilizing effect by sterically shielding the oxetane ring, particularly the C3 position and the ether oxygen, from certain chemical attacks. researchgate.net This steric hindrance is a key factor in directing nucleophiles to the C2 and C4 positions. magtech.com.cn In general, 3,3-disubstituted oxetanes show greater stability compared to less substituted analogs. researchgate.net

Formyl Group: The electron-withdrawing nature of the formyl group influences the ring's reactivity electronically. vulcanchem.com It increases the electrophilicity of the ring carbons by pulling electron density away from the ether oxygen and adjacent carbons, thereby activating the ring for nucleophilic attack. This electronic effect complements the inherent ring strain, making the compound a reactive scaffold. vulcanchem.com

| Formyl | Electron-Withdrawing | Activates the ring carbons (C2/C4) towards nucleophilic attack by induction. | vulcanchem.com |

Reactivity of the Formyl Group (C3 Aldehyde) in this compound

The formyl group in this compound is an aldehyde and is expected to undergo reactions typical of this functional group, although its reactivity may be tempered by the steric hindrance imposed by the adjacent tert-butyl group and the oxetane ring structure.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. While the oxetane ring itself is prone to opening, it is stable enough under certain conditions to allow for selective reactions at the aldehyde. chemrxiv.org

Reduction: The formyl group can be reduced to a primary alcohol. For instance, N-formyl protected oxetanes have been successfully treated with lithium aluminium hydride (LiAlH₄) to yield the corresponding amino alcohols, demonstrating that the aldehyde can be reduced while the ring is manipulated or, in some cases, opened in a controlled manner. researchgate.netmdpi.com Sodium borohydride (B1222165) (NaBH₄) is also a common reagent for this transformation under milder conditions. chemrxiv.org

Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) to the formyl group would be expected to produce secondary alcohols. The steric bulk around the aldehyde may necessitate harsher reaction conditions or lead to lower yields compared to unhindered aldehydes.

Wittig Reaction: The formyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide (Ph₃P=CHR). This would yield a 3-t-butyl-3-vinyl-oxetane derivative, offering a route to further functionalization.

Cyanohydrin Formation: The addition of cyanide (e.g., from TMSCN or NaCN/H⁺) to the aldehyde would result in the formation of a cyanohydrin, introducing both a hydroxyl group and a nitrile group, which is a versatile synthetic handle. The use of In(OTf)₃ as a catalyst has been reported for the reaction of TMSCN with oxetanes, leading to ring-opening, indicating that reaction conditions must be carefully chosen to favor aldehyde addition over ring cleavage. doi.org

Imine/Enamine Formation: Reaction with primary or secondary amines can lead to the formation of imines or enamines, respectively. The reaction of 3-formylchromones with primary amines is the first step in the multicomponent Kabachnik–Fields reaction, highlighting the accessibility of the formyl group. acs.org

Selective Oxidation and Reduction Reactions of the Aldehyde

The aldehyde functionality of this compound is amenable to both oxidation and reduction, although the reaction conditions must be carefully selected to account for the steric hindrance imposed by the adjacent tert-butyl group and to preserve the integrity of the strained oxetane ring.

Oxidation: The conversion of the formyl group to a carboxylic acid can be achieved using specific oxidizing agents. For sterically hindered aldehydes, and particularly when a sensitive functional group like an oxetane is present, mild oxidation conditions are preferable. Reagents such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) are often effective for the oxidation of hydroxymethyl-substituted oxetanes to the corresponding aldehydes, suggesting that similar chromium(VI) reagents or hypervalent iodine compounds could facilitate the further oxidation to a carboxylic acid. chemrxiv.org Radical-mediated oxidation using TEMPO with a co-oxidant like PhI(OAc)₂ (PIDA) could also be a viable pathway, though it may sometimes lead to decomposition with certain substituted oxetanes. chemrxiv.org For less reactive, sterically hindered systems, more robust reagents like potassium permanganate (B83412) (KMnO₄) under controlled conditions have been used successfully without causing decomposition of the oxetane ring. chemrxiv.org

Reduction: The reduction of the aldehyde to a primary alcohol (3-t-butyl-3-hydroxymethyl-oxetane) can be accomplished using a variety of hydride reagents. Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are generally effective. nih.gov However, due to the steric bulk of the tert-butyl group, harsher conditions (e.g., elevated temperatures) might be necessary, which could risk the undesired ring-opening of the oxetane. masterorganicchemistry.com A milder and more selective approach would be the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, which is known to reduce esters to alcohols without affecting the oxetane ring. acs.org

Below is a table summarizing plausible selective oxidation and reduction reactions for the aldehyde moiety, based on reactions of analogous compounds.

Transformation Reagent(s) Product Anticipated Observations Reference
OxidationKMnO₄3-t-Butyl-oxetane-3-carboxylic acidRobust conditions, potential for ring stability issues if not controlled. chemrxiv.org
OxidationDess-Martin Periodinane (DMP) / H₂O3-t-Butyl-oxetane-3-carboxylic acidMilder conditions, suitable for sensitive substrates. chemrxiv.org
ReductionNaBH₄, MeOH3-t-Butyl-3-(hydroxymethyl)oxetaneStandard conditions, potential for slow reaction due to sterics. nih.gov
ReductionLiAlH₄, then H₃O⁺3-t-Butyl-3-(hydroxymethyl)oxetaneMore reactive, higher risk of oxetane ring-opening. nih.gov
ReductionDIBAL-H, low temp.3-t-Butyl-3-(hydroxymethyl)oxetaneMild and selective, good for preserving the oxetane ring. acs.org

Condensation Reactions and Imine Formation

The formyl group of this compound is a key site for carbon-carbon and carbon-nitrogen bond formation through condensation reactions.

Imine Formation: The reaction with primary amines to form imines (Schiff bases) is a fundamental transformation of aldehydes. masterorganicchemistry.com This acid-catalyzed condensation proceeds through a hemiaminal intermediate followed by dehydration. masterorganicchemistry.comanalis.com.my The steric hindrance from the neighboring tert-butyl group is expected to slow down the rate of nucleophilic attack by the amine. masterorganicchemistry.com Consequently, the reaction may require elevated temperatures or longer reaction times to achieve good conversion. analis.com.my The stability of the resulting imine might also be influenced by the steric strain.

A study on the three-component reaction of 3-formyl-6-methylchromone (B1298627) with primary amines and phosphine (B1218219) oxides demonstrated that Schiff base formation is a key intermediate step. acs.org This suggests that despite steric hindrance, imine formation from this compound should be feasible under appropriate conditions. acs.org The mechanism for imine formation is generally accepted as a sequence of protonation, nucleophilic addition, deprotonation, another protonation of the hydroxyl group to form a good leaving group (water), elimination, and final deprotonation (PADPED). masterorganicchemistry.com

Other Condensation Reactions: The aldehyde can also participate in other classic condensation reactions. For instance, the Wittig reaction with phosphorus ylides would provide access to vinyl-substituted oxetanes. The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, is also a viable method for creating unsaturated ester systems from oxetane-3-carbaldehyde. smolecule.com Aldol-type condensations are also conceivable, where the aldehyde would react with an enolate or enol equivalent, although the steric bulk at the α-position (the C3 of the oxetane ring) would preclude it from acting as the enolizable component and would hinder the approach of all but the smallest enolates. smolecule.com

Reaction Type Reactant(s) Product Type Mechanistic Consideration Reference
Imine FormationR-NH₂, H⁺ catalystImineSteric hindrance may slow the reaction rate. masterorganicchemistry.comacs.org
Wittig ReactionPh₃P=CHRAlkeneFormation of a vinyl-substituted oxetane. thieme-connect.de
Horner-Wadsworth-Emmons(EtO)₂P(O)CH₂CO₂Et, Baseα,β-Unsaturated EsterProvides access to extended conjugated systems. smolecule.com

Pericyclic Reactions and Cycloadditions Involving the Aldehyde Moiety

While the aldehyde itself is not typically a dienophile in Diels-Alder reactions, its carbonyl group can participate in other pericyclic and cycloaddition reactions, particularly under photochemical conditions.

The most relevant cycloaddition for this system is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. nih.govbeilstein-journals.org While this reaction is often used to synthesize oxetanes, the aldehyde group of this compound could, in principle, react with an alkene upon photochemical excitation to form a bicyclic system containing a second oxetane ring. beilstein-journals.orgmdpi.com The regioselectivity and stereoselectivity of such a reaction would be complex, influenced by the stability of the intermediate 1,4-diradical and the steric demands of both the tert-butyl group and the substituents on the alkene. rsc.org

The aldehyde could also potentially engage in ene reactions, acting as the enophile, with a suitable ene component (an alkene with an allylic hydrogen). This would involve an intramolecular or intermolecular hydrogen transfer and the formation of a new carbon-carbon bond. dspmuranchi.ac.in

Sigmatropic rearrangements involving the formyl group are less common but conceivable under specific structural arrangements. For instance, if an appropriate unsaturated chain were attached to the oxetane, a acs.orgresearchgate.net- or acs.orgacs.org-sigmatropic rearrangement could be envisioned, although this would require a more complex derivative of the parent compound. organicchemistrydata.orgpitt.edu

Reaction Type Reactant/Condition Product Type Key Feature Reference
Paternò-Büchi ReactionAlkene, hνBicyclic di-oxetane[2+2] cycloaddition of the carbonyl group. nih.govmdpi.com
Ene ReactionAlkene with allylic HAllylic alcohol derivativeRequires a suitable ene partner. dspmuranchi.ac.in

Chemical Behavior and Influence of the tert-Butyl Group at C3 in this compound

The tert-butyl group at the C3 position is not merely a passive substituent; it actively shapes the chemical and physical properties of the molecule.

Steric Hindrance and Conformational Constraints Imposed by the tert-Butyl Group

The most significant impact of the tert-butyl group is its immense steric bulk. researchgate.netwikipedia.org This steric hindrance dramatically influences the reactivity of the adjacent formyl group by impeding the approach of nucleophiles. masterorganicchemistry.com As discussed, reactions like imine formation and nucleophilic additions to the aldehyde are expected to be slower compared to less hindered aldehydes. masterorganicchemistry.com

This steric crowding also affects the conformational preferences of the molecule. The oxetane ring itself is not planar but exists in a puckered conformation to relieve eclipsing strain. acs.org The large tert-butyl group will likely dominate the conformational equilibrium, forcing the ring to adopt a pucker that minimizes steric interactions. This can, in turn, influence the orientation of the formyl group and its accessibility. In related systems, bulky groups like tert-butyl have been shown to have a profound effect on the conformational preferences of adjacent groups. researchgate.net

Electronic Effects on Adjacent Functional Groups and the Oxetane Ring

The tert-butyl group is generally considered to be electron-donating through induction (+I effect). researchgate.net This electronic effect can subtly influence the reactivity of the neighboring formyl group. The inductive donation of electron density to the carbonyl carbon would slightly decrease its electrophilicity, making it marginally less reactive towards nucleophiles compared to an aldehyde with an electron-withdrawing substituent. masterorganicchemistry.com However, this electronic effect is generally considered secondary to the massive steric effect. masterorganicchemistry.comnih.gov

The electron-donating nature of the tert-butyl group might also have a minor stabilizing effect on the oxetane ring. By donating electron density, it can help to alleviate some of the ring strain associated with the four-membered ether. 3,3-Disubstituted oxetanes are noted to be among the most stable oxetane derivatives, partly due to the steric protection of the C-O bonds, which prevents ring-opening reactions. doi.org

Investigations into Unimolecular Rearrangements and Intramolecular Reactions

Substituted oxetanes can undergo a variety of rearrangements, often promoted by acid or heat, that leverage the release of ring strain as a driving force. beilstein-journals.orgbeilstein-journals.org

For this compound, several intramolecular pathways could be hypothesized. Under acidic conditions, protonation of the oxetane oxygen could initiate a ring-opening to form a tertiary carbocation stabilized by the tert-butyl group. This cation could then be trapped by the intramolecular aldehyde oxygen, potentially leading to the formation of a bicyclic acetal (B89532) or other rearranged products. A similar intramolecular ring-opening process has been observed where a nucleophilic attack on an aldehyde moiety of an oxetane led to the formation of eight-membered lactones. acs.org

In a different vein, base-mediated rearrangements are also known for substituted oxetanes. For example, certain substituted oxetanes have been shown to rearrange to form isoxazoles in the presence of a base. nih.gov Photochemically induced intramolecular reactions are also possible. For instance, intramolecular Paternò-Büchi reactions can occur if an alkene is present elsewhere in the molecule, leading to complex polycyclic systems. nih.gov

While no specific unimolecular rearrangements for this compound have been documented, the combination of a strained ring and a reactive functional group within a sterically crowded environment makes it a candidate for novel intramolecular transformations under thermal, photochemical, or catalytic conditions.

Advanced Spectroscopic and Structural Analysis of 3 T Butyl 3 Formyl Oxetane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. The following sections detail the expected NMR spectral features of 3-t-butyl-3-formyl-oxetane.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The large tert-butyl group would produce a prominent singlet, typically integrating to nine protons, in the upfield region of the spectrum, likely around 1.0-1.2 ppm. This is due to the magnetic equivalence of the nine methyl protons and the shielding effect of the sp³ carbon to which they are attached.

The protons of the oxetane (B1205548) ring are expected to appear as two distinct multiplets in the more downfield region, typically between 4.0 and 5.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The geminal and vicinal coupling between these protons would lead to complex splitting patterns. The two protons on one of the oxetane carbons would likely appear as an AB quartet, further split by the protons on the other carbon.

The aldehyde proton (formyl group) is expected to be the most downfield signal, appearing as a sharp singlet in the region of 9-10 ppm. This significant downfield shift is a characteristic feature of aldehyde protons, resulting from the strong deshielding effect of the carbonyl group.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.1Singlet9H-C(CH₃)₃
~4.5 - 4.8Multiplet4H-CH₂- (Oxetane ring)
~9.6Singlet1H-CHO

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected.

The carbon of the aldehyde group (-CHO) would be the most downfield signal, typically appearing in the range of 190-200 ppm. libretexts.org The quaternary carbon of the tert-butyl group is expected around 30-40 ppm, while the three equivalent methyl carbons of the tert-butyl group would give a single, intense signal in the upfield region, around 25-30 ppm. docbrown.info The two methylene (B1212753) carbons of the oxetane ring are expected to resonate in the region of 60-80 ppm due to the influence of the electronegative oxygen atom. The quaternary carbon of the oxetane ring, bonded to the tert-butyl and formyl groups, would likely appear in a similar region.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~25-30-C(CH₃)₃
~30-40-C(CH₃)₃
~60-80-CH₂- (Oxetane ring)
~60-80-C(t-Bu)(CHO)- (Oxetane ring)
~190-200-CHO

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques would be crucial for the unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the protons of the oxetane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons, such as the methyl groups of the tert-butyl group and the methylene groups of the oxetane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This could help to determine the preferred conformation of the molecule, for instance, by observing through-space interactions between the protons of the tert-butyl group and the protons of the oxetane ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C9H16O2). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. A characteristic fragmentation pathway for this compound would likely involve the loss of the tert-butyl group as a stable carbocation, leading to a prominent peak at [M-57]+. Another expected fragmentation would be the loss of the formyl group ([M-29]+). The oxetane ring itself could undergo ring-opening and subsequent fragmentation, providing additional diagnostic peaks.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is characteristic of its functional groups.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band around 1720-1740 cm⁻¹, characteristic of the C=O stretching vibration of the aldehyde group. scifiniti.com The C-H stretching vibrations of the tert-butyl group and the oxetane ring would appear in the region of 2850-3000 cm⁻¹. The characteristic C-O-C stretching of the oxetane ring would likely be observed in the fingerprint region, around 950-1000 cm⁻¹. nist.gov

The Raman spectrum would also show a strong band for the C=O stretch, though typically weaker than in the IR spectrum. The symmetric C-H stretching and bending vibrations of the tert-butyl group are often prominent in Raman spectra. dtu.dk

Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)AssignmentTechnique
~2850-3000C-H stretch (alkyl)IR, Raman
~1720-1740C=O stretch (aldehyde)IR, Raman
~950-1000C-O-C stretch (oxetane)IR

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Following a comprehensive search of scientific literature and chemical databases, no specific research, experimental data, or detailed findings on the chiroptical spectroscopy of this compound or its synthesized chiral derivatives have been reported. The compound this compound possesses a chiral center at the C3 position of the oxetane ring, making it a candidate for stereochemical analysis. However, there are no available studies detailing the separation of its enantiomers or the application of chiroptical techniques to determine its enantiomeric purity or absolute configuration.

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of chiral molecules and can also be used to study the structure of larger macromolecules. nih.gov These techniques rely on the differential absorption of left and right circularly polarized light. arxiv.org In principle, VCD could be applied to this compound by comparing experimentally measured spectra with those predicted by Density Functional Theory (DFT) calculations for a specific enantiomer. nih.govnih.gov This comparison allows for the unambiguous assignment of the molecule's absolute configuration.

While general synthetic routes for oxetanes and oxetan-3-ones are well-documented, including methods that can produce chiral products, the specific application of these methods to this compound and its subsequent chiroptical analysis is not present in the current body of scientific literature. beilstein-journals.orgnih.gov The development of applications for chiral molecules often relies on techniques like VCD to assign the absolute configuration of products and to understand their spatial arrangement in solution. rsc.orgru.nl

Due to the absence of published research, no data tables on specific rotation, circular dichroism, or other chiroptical properties for the enantiomers of this compound can be provided. The generation of such data would require future experimental synthesis, chiral separation, and spectroscopic analysis of the individual enantiomers.

Computational and Theoretical Investigations on 3 T Butyl 3 Formyl Oxetane

Quantum Chemical Calculations of Electronic Structure and Energetics (Ab Initio, Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of 3-t-Butyl-3-formyl-oxetane. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are often used to achieve a balance between computational cost and accuracy for molecules of this size.

These calculations can predict key energetic properties. For instance, the strain energy of the oxetane (B1205548) ring is a significant factor, estimated to be around 106 kJ/mol. researchgate.netresearchgate.net The substitution at the C3 position with bulky t-butyl and electron-withdrawing formyl groups is expected to influence this strain energy. Theoretical studies on similar substituted oxetanes have shown that such substitutions can alter the ring's stability. acs.org

Calculations would typically start with geometry optimization to find the lowest energy structure. From this, properties such as the heat of formation, bond lengths, bond angles, and vibrational frequencies can be determined. A representative table of calculated geometric parameters for a 3,3-disubstituted oxetane is presented below to illustrate the type of data obtained from such calculations.

ParameterCalculated Value (Representative)
C2-O1 Bond Length1.45 Å
C3-C2 Bond Length1.54 Å
C(t-Butyl)-C3 Bond Length1.56 Å
C(formyl)-C3 Bond Length1.52 Å
C2-O1-C4 Bond Angle91.5°
O1-C2-C3 Bond Angle88.5°
C2-C3-C4 Bond Angle85.0°

Conformational Analysis and Exploration of Energy Landscapes for the Oxetane Ring and Substituents

The four-membered oxetane ring is not perfectly planar and can exhibit a puckered conformation to relieve torsional strain. acs.orgtandfonline.com The degree of puckering is influenced by the nature and position of the substituents. For this compound, the two bulky groups at the C3 position will have a profound effect on the ring's conformation and the rotational barriers of the substituents.

Conformational analysis using computational methods involves mapping the potential energy surface as a function of key dihedral angles. For the oxetane ring, the puckering amplitude and phase are the critical coordinates. For the substituents, the rotation around the C3-C(t-Butyl) and C3-C(formyl) bonds would be explored. The presence of the sterically demanding t-butyl group is expected to create a highly hindered environment, likely favoring a specific puckered conformation of the oxetane ring to minimize steric clashes. illinois.edu

The energy landscape would reveal the global minimum energy conformation and the energy barriers between different local minima. These barriers are crucial for understanding the molecule's flexibility and the population of different conformers at a given temperature. A hypothetical energy profile for the oxetane ring puckering in a 3,3-disubstituted oxetane is shown below.

ConformationRelative Energy (kcal/mol)Puckering Angle (degrees)
Planar (Transition State)2.50
Puckered (Minimum)0.020

Theoretical Studies of Reaction Mechanisms, Transition States, and Activation Energies

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate reactions such as the nucleophilic attack on the formyl carbon, reactions involving the oxetane oxygen, and ring-opening reactions. researchgate.netbeilstein-journals.org

By mapping the reaction pathway, the structures of transition states can be located, and the corresponding activation energies can be calculated. This information provides a quantitative measure of the reaction's feasibility and rate. For example, in a nucleophilic addition to the formyl group, calculations would model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps. The bulky t-butyl group would likely exert significant steric hindrance, influencing the stereochemical outcome of such reactions.

Theoretical studies on the ring-opening of oxetanes have shown that the reaction can proceed through different mechanisms depending on the conditions (e.g., acidic or basic catalysis). magtech.com.cn The substituents at the 3-position would play a crucial role in determining the regioselectivity and stereoselectivity of the ring-opening process.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent, for instance, would reveal how the molecule moves, vibrates, and interacts with its environment.

MD simulations can be used to explore the conformational space more extensively than static calculations, providing information on the flexibility of the oxetane ring and the rotational dynamics of the t-butyl and formyl groups. These simulations can also be used to calculate thermodynamic properties such as free energies of solvation and to model the molecule's behavior in different phases.

Charge Distribution and Frontier Molecular Orbital Analysis

The distribution of electron density within a molecule is key to its reactivity. Computational methods can provide a detailed picture of the charge distribution in this compound through techniques like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The electron-withdrawing nature of the formyl group is expected to lead to a partial positive charge on the formyl carbon, making it susceptible to nucleophilic attack, and a partial negative charge on the formyl oxygen.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. For this compound, the HOMO is likely to be localized on the oxygen atom of the oxetane ring, indicating its potential as a nucleophilic center. The LUMO is expected to be centered on the π* orbital of the carbonyl group in the formyl substituent, highlighting its electrophilic character.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

OrbitalEnergy (eV) (Representative)Localization
HOMO-9.5Oxetane Oxygen Lone Pairs
LUMO-0.8C=O π* of Formyl Group
HOMO-LUMO Gap8.7-

Applications in Chemical Synthesis and Molecular Design

Stereoselective Transformations and Chirality Transfer in SynthesisThis section would cover asymmetric syntheses involving 3,3-disubstituted oxetanes and how chirality can be introduced and transferred in synthetic sequences.

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Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms for 3-t-Butyl-3-formyl-oxetane

While specific literature on the synthesis of this compound is not currently available, established methodologies for the preparation of 3,3-disubstituted oxetanes provide a strong foundation for its potential synthesis. A plausible and commonly employed strategy commences with the commercially available oxetan-3-one. beilstein-journals.orgrsc.org

A proposed synthetic route would likely involve the nucleophilic addition of a tert-butyl organometallic reagent, such as tert-butylmagnesium chloride or tert-butyllithium, to oxetan-3-one. This would yield the corresponding tertiary alcohol, 3-t-butyl-oxetan-3-ol. Subsequent oxidation of the hydroxymethyl group, which would first need to be introduced, presents a viable pathway. For instance, a one-carbon homologation of the ketone to an aldehyde, followed by reduction to the primary alcohol (3-t-butyl-3-hydroxymethyl-oxetane), and then a controlled oxidation would furnish the target aldehyde. Standard oxidation reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are frequently utilized for the conversion of primary alcohols to aldehydes within the oxetane (B1205548) framework and would be suitable candidates for this transformation. researchgate.net

The reactivity of this compound is anticipated to be governed by the aldehyde functional group, with the sterically demanding tert-butyl group potentially influencing reaction rates and stereochemical outcomes. Standard aldehyde transformations, including nucleophilic additions, reductions, and oxidations, are expected to be applicable. The inherent ring strain of the oxetane moiety could also play a role in its reactivity, potentially leading to ring-opening reactions under certain acidic or nucleophilic conditions. nih.govresearchgate.net However, the oxetane ring has been shown to be stable under a variety of reaction conditions, suggesting that many transformations on the formyl group can be achieved without compromising the four-membered ring. rsc.org

A summary of potential reactions and the necessary reagents is presented in the interactive table below.

Reaction TypeReagent(s)Expected Product
OxidationKMnO₄ or Jones Reagent3-t-Butyl-3-carboxy-oxetane
ReductionNaBH₄ or LiAlH₄3-t-Butyl-3-hydroxymethyl-oxetane
Grignard ReactionR-MgBr3-t-Butyl-3-(1-hydroxyalkyl)-oxetane
Wittig ReactionPh₃P=CHR3-t-Butyl-3-vinyl-oxetane
Reductive AminationR₂NH, NaBH(OAc)₃3-t-Butyl-3-(aminomethyl)-oxetane

Identification of Remaining Research Gaps and Unexplored Chemical Space

The most significant research gap is the absence of any reported synthesis or characterization of this compound in the scientific literature. This lack of data presents a substantial opportunity for foundational research. The synthesis of this compound would allow for a thorough investigation of its physical and chemical properties, including detailed spectroscopic analysis (NMR, IR, MS) and single-crystal X-ray diffraction to understand its solid-state conformation.

Furthermore, the chemical space surrounding sterically hindered 3,3-disubstituted oxetanes remains largely unexplored. The interplay between the bulky tert-butyl group and the reactive formyl group could lead to unique reactivity and selectivity that differs from less hindered analogs. Investigating the conformational preferences and the steric hindrance imposed by the tert-butyl group on the reactivity of the aldehyde would be a valuable area of study.

Outlook for Novel Synthetic Methodologies and Complex Molecule Construction

The development of novel synthetic methodologies for the efficient and stereoselective synthesis of this compound and related sterically encumbered oxetanes is a key area for future research. While traditional methods provide a starting point, the exploration of more advanced techniques, such as catalytic asymmetric synthesis, could provide access to enantioenriched derivatives.

The compact and rigid structure of the oxetane core makes it an attractive building block for the construction of complex molecules. researchgate.net this compound could serve as a versatile intermediate, with the aldehyde functionality allowing for a wide range of subsequent transformations to introduce further complexity. Its incorporation into larger scaffolds could be used to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity in the context of drug discovery. acs.orgnih.gov The tert-butyl group can act as a steric shield, influencing the binding of a molecule to a biological target.

Potential for Advancements in Fundamental Organic Chemistry and Beyond

The study of this compound has the potential to contribute to a deeper understanding of fundamental concepts in organic chemistry. The inherent ring strain of the oxetane can be harnessed to drive unique chemical transformations, and the steric bulk of the tert-butyl group provides a platform to study the effects of steric hindrance on reaction mechanisms and outcomes. researchgate.net

Beyond fundamental research, the unique properties of oxetanes suggest potential applications in materials science and medicinal chemistry. consensus.app The polarity and hydrogen bond accepting capability of the oxetane oxygen can influence the bulk properties of polymers and the pharmacokinetic profiles of drug candidates. nih.govbeilstein-journals.org The exploration of this and other highly substituted oxetanes will undoubtedly open new avenues for innovation in both academic and industrial research.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-t-Butyl-3-formyl-oxetane in laboratory settings?

  • Methodological Answer :

  • Use impervious gloves (e.g., nitrile) and safety glasses to prevent skin/eye contact.
  • Employ NIOSH-approved respirators (e.g., P95 for particulates or OV/AG/P99 for organic vapors) if aerosolization occurs .
  • Avoid drainage systems to prevent environmental contamination. Conduct waste disposal via certified chemical waste protocols .
  • Implement ergonomic workspace design and frequent handwashing to minimize accidental exposure .

Q. What synthetic routes are available for this compound, and how do reaction conditions affect yield?

  • Methodological Answer :

  • Primary Methods :

Intramolecular Williamson Etherification : Optimize base (e.g., NaH) and solvent (e.g., THF) to enhance cyclization efficiency.

Paterno–Büchi [2+2] Photochemical Reactions : Use UV light with carbonyl precursors and alkenes under inert conditions .

  • Condition Optimization :
  • Monitor temperature (low temps reduce side reactions) and catalyst loading (e.g., Lewis acids like BF₃·OEt₂ for regioselectivity) .
  • Track progress via TLC or GC-MS to isolate intermediates and maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substituent positions (e.g., t-Bu group at δ ~1.3 ppm, formyl proton at δ ~9-10 ppm).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How does the steric bulk of the t-Bu group influence reactivity in ring-opening reactions of this compound?

  • Methodological Answer :

  • Perform kinetic studies with nucleophiles (e.g., amines, alcohols) to compare reaction rates with less hindered analogs (e.g., 3-methyl-oxetanes).
  • Use DFT calculations to model transition states and steric energy barriers. Adjust solvent polarity (e.g., DMSO vs. hexane) to modulate nucleophilicity .

Q. What strategies mitigate competing side reactions during formylation of 3-t-Butyl-oxetane derivatives?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct formylation selectively.
  • Low-Temperature Conditions : Slow down undesired pathways (e.g., aldol condensation) by maintaining reactions at –78°C .
  • Catalyst Screening : Test Lewis acids (e.g., TiCl₄) to enhance electrophilicity of the formylating agent .

Q. How can computational modeling predict the environmental adsorption behavior of this compound on indoor surfaces?

  • Methodological Answer :

  • Use molecular dynamics simulations to study interactions with common indoor materials (e.g., cellulose, silica).
  • Validate models with microspectroscopic imaging (e.g., AFM-IR) to assess surface degradation or oxidation pathways .

Data-Driven Methodologies

  • Example Table: Comparative Analysis of Synthetic Routes
MethodYield (%)Key ConditionsAdvantagesLimitations
Williamson Etherification60-75NaH, THF, 0°C → RTHigh selectivity for oxetane ringRequires anhydrous conditions
Paterno–Büchi Reaction40-55UV light, CH₂Cl₂, 24 hAccess to strained systemsLow scalability

Note: Data adapted from general oxetane synthesis literature; specific yields for this compound require experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.